1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
Overview
Description
1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a triazole moiety, which are connected through an ethan-1-ol linker. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of action
Fluoroaromatic compounds are often used in medicinal chemistry due to their ability to form stable interactions with various biological targets. Triazoles, on the other hand, are known to interact with a wide range of enzymes and receptors due to their versatile chemical structure .
Mode of action
Triazoles are known to bind to various enzymes and receptors, altering their function .
Biochemical pathways
Both fluoroaromatic and triazole compounds are involved in a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Triazoles are also known to have good pharmacokinetic properties, including stability and bioavailability .
Result of action
Both fluoroaromatic and triazole compounds can have a wide range of effects depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol typically involves the reaction of 2-fluoro-6-nitrophenol with 1H-1,2,4-triazole in the presence of a suitable base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the triazole moiety. The intermediate product is then reduced to form the final ethan-1-ol derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Fluconazole: A triazole antifungal agent with a similar structure but different substitution pattern.
Voriconazole: Another triazole derivative used as an antifungal medication.
Itraconazole: A triazole antifungal with a broader spectrum of activity.
Uniqueness: 1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group and the ethan-1-ol linker differentiates it from other triazole derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.
Properties
IUPAC Name |
1-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7(15)10-8(11)3-2-4-9(10)14-6-12-5-13-14/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVLEDRINHBEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)N2C=NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156736-18-3 | |
Record name | 1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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